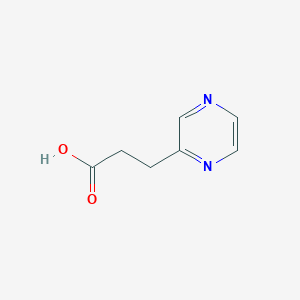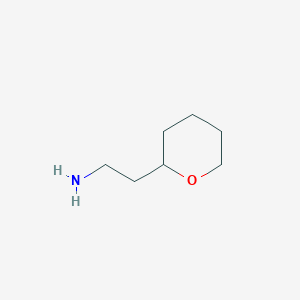![molecular formula C15H15FN2 B1318853 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-fluoroaniline CAS No. 937597-72-3](/img/structure/B1318853.png)
2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-fluoroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-fluoroaniline” is a complex organic molecule that contains an isoquinoline group. Isoquinoline is a heterocyclic aromatic organic compound similar to quinoline . It’s a bicyclic molecule with a benzene ring fused to a pyridine ring. This type of structure is common in a variety of biologically active molecules .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an isoquinoline group, which is a bicyclic compound containing a benzene ring fused to a pyridine ring . The “5-fluoroaniline” part of the molecule indicates the presence of a fluorine atom and an amine group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of the fluorine atom, the amine group, and the isoquinoline ring .科学的研究の応用
Synthesis and Biological Activities
Synthesis of Thieno[3,2‐c]quinoline and Pyrrolo[3,2‐c]quinoline Derivatives : A study demonstrated the synthesis of these derivatives using 2‐Bromo‐4‐fluoroaniline as a building block, which showed significant antibacterial activity against various bacterial strains and notable antifungal activity (Abdel‐Wadood et al., 2014).
Synthesis of 2-Fluoro-4,5-dihydropyrroles : Research involved the synthesis of 2-fluoro-4,5-dihydropyrrole derivatives, leading to the creation of fluoro-substituted pyrrolo[2,1-a]-isoquinoline derivatives (Novikov et al., 2005).
Antibacterial and Antiviral Activities
Antibacterial Agent Flumequine : The study on the synthesis of flumequine, an antibacterial agent, from 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline highlights the significance of fluoroaniline derivatives in antibacterial applications (Bálint et al., 1999).
Antiviral Activity of Indole Derivatives : This research focused on synthesizing indole derivatives with fluoroaniline components, which were evaluated for their antiviral activities, particularly against influenza (Ivashchenko et al., 2014).
Synthesis of Novel Compounds
Synthesis of 2-Substituted-3,4-dihydro-1(2H)-isoquinolinones : A study reported the synthesis of novel isoquinolinones, demonstrating the versatility of fluoroaniline derivatives in creating new chemical entities with potential biological activities (Zhang San-qi, 2010).
PET Probes for Drug Efflux Transporters : Research on the synthesis of positron emission tomography (PET) probes for assessing drug efflux transporters, highlighting the importance of fluorinated compounds in medical imaging technologies (Kawamura et al., 2011).
作用機序
Target of Action
Compounds containing similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives inhibit the replication of viruses by interacting with specific proteins .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been shown to exhibit a range of effects at the molecular and cellular levels, such as inhibiting the replication of viruses .
Safety and Hazards
生化学分析
Biochemical Properties
2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-fluoroaniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as phosphodiesterases, which are involved in the regulation of intracellular signaling pathways . Additionally, this compound can bind to β-adrenergic receptors, antagonize vasopressin receptors, and interact with serotonin and dopamine receptors . These interactions highlight the compound’s potential as a modulator of various biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. This compound has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, such as cyclic AMP (cAMP) and cyclic GMP (cGMP), by inhibiting phosphodiesterases . This modulation can lead to changes in gene expression and alterations in cellular metabolism, affecting processes such as cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, this compound can activate or inhibit receptors by binding to their ligand-binding domains, leading to changes in downstream signaling pathways . These molecular interactions contribute to the compound’s ability to modulate biochemical and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, such as temperature and pH, which can affect its potency and efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and receptor modulation . These temporal effects are important considerations for the compound’s application in biochemical research.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as modulation of signaling pathways and gene expression . At higher doses, toxic or adverse effects may be observed, including disruption of cellular homeostasis and induction of apoptosis . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . Additionally, this compound can affect metabolic flux and alter the levels of key metabolites, influencing cellular energy production and biosynthetic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, binding proteins can sequester this compound, affecting its localization and bioavailability . These transport and distribution mechanisms are crucial for the compound’s biological activity.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, where it exerts its biochemical effects . For example, this compound may accumulate in the nucleus to modulate gene expression or in the cytoplasm to interact with signaling molecules . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.
特性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2/c16-13-5-6-15(14(17)9-13)18-8-7-11-3-1-2-4-12(11)10-18/h1-6,9H,7-8,10,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVNOELZHRWWNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=C(C=C3)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

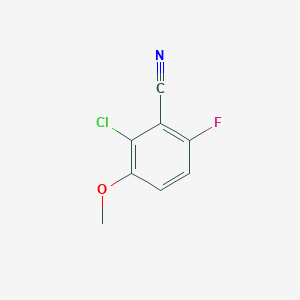
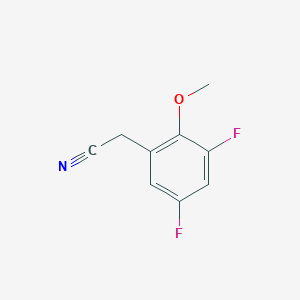
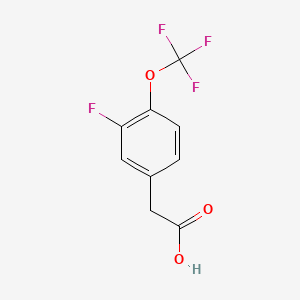
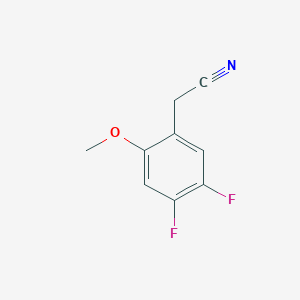
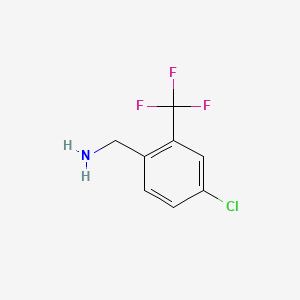
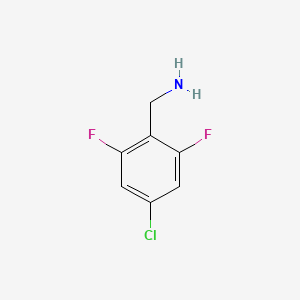
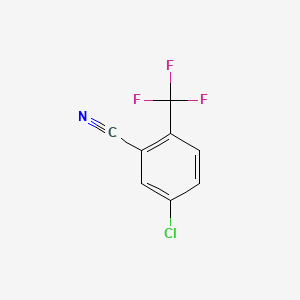
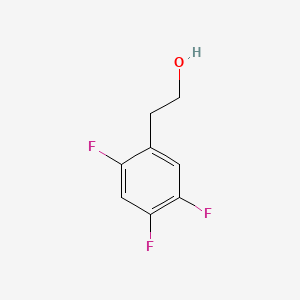
![2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol](/img/structure/B1318788.png)


